molecular formula C17H16ClIN2S B14542436 2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide CAS No. 61923-29-3

2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14542436
CAS No.: 61923-29-3
M. Wt: 442.7 g/mol
InChI Key: BYEACSHUVLODLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide is a synthetic organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is a heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of aniline derivatives with benzothiazole precursors. One common method involves the condensation of 2-chloro-3-ethylbenzothiazolium iodide with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or anilino positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazolium salts, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It has shown potential as a fluorescent probe for the detection of biological molecules and as a staining agent in microscopy.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cellular pathways involved in cancer progression.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, leading to alterations in their function and activity.

    Pathways Involved: It may inhibit cellular pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide
  • 2-Anilinoethanol
  • Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate

Uniqueness

2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61923-29-3

Molecular Formula

C17H16ClIN2S

Molecular Weight

442.7 g/mol

IUPAC Name

N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C17H15ClN2S.HI/c1-2-20-15-12-13(18)8-9-16(15)21-17(20)10-11-19-14-6-4-3-5-7-14;/h3-12H,2H2,1H3;1H

InChI Key

BYEACSHUVLODLT-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C=CNC3=CC=CC=C3.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.